molecular formula C₄₆H₆₁N₅O₈ B1144965 Vindesine N-(3-Hydroxypropyl)amide CAS No. 69783-92-2

Vindesine N-(3-Hydroxypropyl)amide

Cat. No. B1144965
CAS RN: 69783-92-2
M. Wt: 812.01
InChI Key:
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Description

Synthesis Analysis

Vindesine N-(3-Hydroxypropyl)amide is synthesized using a polymer-based antibody-vinca drug conjugate platform . The synthetic method can lead to the formation of at least three different crystal forms – an anhydrous compound and two monohydrates .


Molecular Structure Analysis

The molecular formula of Vindesine N-(3-Hydroxypropyl)amide is C₄₆H₆₁N₅O₈. It bears an amide functional group compared to the ester in vinblastine and lacks an acetyl group on the vindoline ring .


Chemical Reactions Analysis

Vindesine N-(3-Hydroxypropyl)amide is used in the creation of antibody-drug conjugates (ADCs). These ADCs are created by conjugating potent cytotoxins directly to an antibody at a 4:1 or less stoichiometric ratio .

Mechanism of Action

Vindesine N-(3-Hydroxypropyl)amide acts by causing the arrest of cells in metaphase mitosis through its inhibition of tubulin mitotic functioning . The drug is cell-cycle specific for the S phase .

Safety and Hazards

Vindesine N-(3-Hydroxypropyl)amide is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

CAS RN

69783-92-2

Product Name

Vindesine N-(3-Hydroxypropyl)amide

Molecular Formula

C₄₆H₆₁N₅O₈

Molecular Weight

812.01

synonyms

Vindesine HPA;  (3S,5S,7S,9S)-Methyl 5-Ethyl-9-((3aR,3a1R,4R,5S,5aR,10bR)-3a-ethyl-4,5-dihydroxy-5-((3-hydroxypropyl)carbamoyl)-8-methoxy-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl)-5-hydroxy-2,4,5,6,7,8,9,10-octahydro

Origin of Product

United States

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